REACTION_CXSMILES
|
OC1C=CC(C2C=CC(O)=CC=2)=CC=1.[OH-].[K+].CC(CC)CBr.[CH3:23][CH:24]([CH2:45][CH3:46])[CH2:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]2[CH:38]=[CH:37][C:36]([O:39]CC(C)CC)=[CH:35][CH:34]=2)=[CH:29][CH:28]=1.Cl>C(O)C>[CH3:23][CH:24]([CH2:45][CH3:46])[CH2:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]2[CH:38]=[CH:37][C:36]([OH:39])=[CH:35][CH:34]=2)=[CH:29][CH:28]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
302 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
530 g
|
Type
|
reactant
|
Smiles
|
CC(CBr)CC
|
Name
|
di-(2-methylbutyloxy)-biphenyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC1=CC=C(C=C1)C1=CC=C(C=C1)OCC(CC)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
to react them
|
Type
|
DISTILLATION
|
Details
|
by distilling off ethanol
|
Type
|
ADDITION
|
Details
|
adding water (2 l)
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
collecting an insoluble substance
|
Type
|
ADDITION
|
Details
|
treating this insoluble substance with toluene
|
Type
|
CUSTOM
|
Details
|
to remove a soluble substance
|
Type
|
CUSTOM
|
Details
|
This soluble part was recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to give scaly crystals of m.p. 80.5° C., which
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
collecting the resulting solid substance
|
Type
|
CUSTOM
|
Details
|
recrystallizing it from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COC1=CC=C(C=C1)C1=CC=C(C=C1)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |